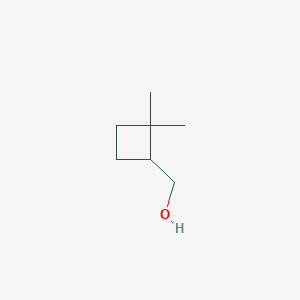

(2,2-Dimethylcyclobutyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,2-Dimethylcyclobutyl)methanol is a chemical compound with a CAS number of 65502-62-7 .

Synthesis Analysis

The synthesis of similar compounds like dimethyl carbonate from methanol and CO2 under low pressure has been reported . The reaction can be carried out under balloon pressure, providing a green process with more application prospects for direct synthesis .

Chemical Reactions Analysis

The catalytic conversion of methane to methanol has been extensively studied . The transformation of methane to methanol has been extensively studied in the literature, using traditional catalysts as different types of zeolites .

科学的研究の応用

Novel Routes to Cleaner Fuels :

- Methanol and dimethyl ether, related to (2,2-Dimethylcyclobutyl)methanol, are key compounds in developing alternative green combustion fuels. A computational study suggests a novel synthesis route for dimethyl ether from liquid methanol through the application of strong electric fields, indicating potential in cleaner fuel production (Cassone et al., 2017).

Methanol in Hydrogen Production :

- Methanol is a useful chemical product, a building block for more complex compounds like dimethyl ether and methylamine. It plays a significant role in hydrogen generation via various reactions like steam reforming, crucial for energy applications (Dalena et al., 2018).

Catalytic Conversion to Hydrocarbons :

- The conversion of methanol to hydrocarbons using zeolite catalysts demonstrates the potential of methanol and its derivatives in producing gasoline-range hydrocarbons. This process is significant for sustainable energy and chemical production (Chang et al., 1977).

Dimethyl Carbonate Synthesis :

- The formation of dimethyl carbonate from methanol and CO2 under catalysis is another vital research area. Understanding the reaction mechanisms and intermediates offers insights into efficient and environmentally friendly synthesis routes (Aresta et al., 2006).

Applications in Organic Synthesis :

- Methanol's role in promoting reactions like the addition of allyltrimethylstannane to carbonyl compounds, leading to the formation of homoallylic alcohols, illustrates its importance in organic synthesis (Cokley et al., 1997).

Methanol as a Clean-Burning Fuel :

- Methanol is considered a promising clean-burning fuel with applications in energy storage and hydrogen conservation, further highlighting its relevance in sustainable energy solutions (Dalena et al., 2018).

Chemical Recycling of CO2 :

- Methanol and dimethyl ether can be synthesized from CO2, providing a way to recycle this greenhouse gas into renewable fuels and synthetic hydrocarbons, contributing to a more sustainable and carbon-neutral economy (Olah et al., 2009).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2,2-dimethylcyclobutyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDFEANSQQUNGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

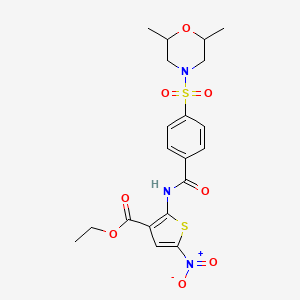

![N-cyclopentyl-2-(diethylamino)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2664938.png)

![N-(3-chloro-2-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2664946.png)

![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)

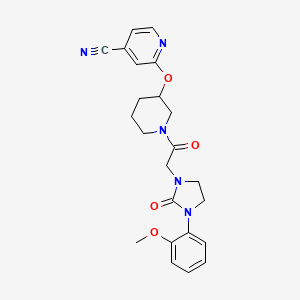

![N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide](/img/structure/B2664953.png)

![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/no-structure.png)

![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)

![N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2664961.png)